molecular formula C13H14BrN5 B14119258 2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine

2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine

Cat. No.: B14119258
M. Wt: 320.19 g/mol
InChI Key: DQBBLHRIWUZYCZ-UHFFFAOYSA-N
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Description

2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a 6-bromopyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

    Bromination: The piperazine intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Coupling with Pyrimidine: The brominated piperazine is then coupled with a pyrimidine derivative under basic conditions, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant molecules.

Mechanism of Action

The mechanism of action of 2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but lacks the 6-bromopyridin-2-yl group.

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar piperazine and pyrimidine structure but with a phenyl group instead of the bromopyridinyl group.

Uniqueness

2-(4-(6-Bromopyridin-2-yl)piperazin-1-yl)pyrimidine is unique due to the presence of the 6-bromopyridin-2-yl group, which imparts distinct chemical and biological properties. This substitution can enhance binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C13H14BrN5

Molecular Weight

320.19 g/mol

IUPAC Name

2-[4-(6-bromopyridin-2-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C13H14BrN5/c14-11-3-1-4-12(17-11)18-7-9-19(10-8-18)13-15-5-2-6-16-13/h1-6H,7-10H2

InChI Key

DQBBLHRIWUZYCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=CC=C2)Br)C3=NC=CC=N3

Origin of Product

United States

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